molecular formula C19H19ClN2O2 B271172 1-(3-chlorophenyl)-5-oxo-N-(1-phenylethyl)pyrrolidine-3-carboxamide

1-(3-chlorophenyl)-5-oxo-N-(1-phenylethyl)pyrrolidine-3-carboxamide

Cat. No.: B271172
M. Wt: 342.8 g/mol
InChI Key: KKXUYIYKMIYDET-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-5-oxo-N-(1-phenylethyl)pyrrolidine-3-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a chlorophenyl group, a pyrrolidine ring, and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-5-oxo-N-(1-phenylethyl)pyrrolidine-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the chlorophenyl and phenylethyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-5-oxo-N-(1-phenylethyl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(3-chlorophenyl)-5-oxo-N-(1-phenylethyl)pyrrolidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 1-(3-chlorophenyl)-5-oxo-N-(1-phenylethyl)pyrrolidine-3-carboxamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3-chlorophenyl)piperazine: Shares the chlorophenyl group but has a different core structure.

    1-(3-trifluoromethylphenyl)piperazine: Similar in structure but with a trifluoromethyl group instead of a chlorophenyl group.

Uniqueness

1-(3-chlorophenyl)-5-oxo-N-(1-phenylethyl)pyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and ring structures. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H19ClN2O2

Molecular Weight

342.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-5-oxo-N-(1-phenylethyl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C19H19ClN2O2/c1-13(14-6-3-2-4-7-14)21-19(24)15-10-18(23)22(12-15)17-9-5-8-16(20)11-17/h2-9,11,13,15H,10,12H2,1H3,(H,21,24)

InChI Key

KKXUYIYKMIYDET-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)NC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Cl

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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